molecular formula C10H21NO2 B13442572 (1-(3-Methoxypropyl)piperidin-4-yl)methanol

(1-(3-Methoxypropyl)piperidin-4-yl)methanol

Cat. No.: B13442572
M. Wt: 187.28 g/mol
InChI Key: NIDSTHXDLXBHSM-UHFFFAOYSA-N
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Description

Academic Significance of Piperidine-Based Compounds in Medicinal Chemistry

Piperidine derivatives constitute the foundational architecture for over 20 classes of pharmaceuticals, ranging from antipsychotics to antihistamines. Their six-membered heterocyclic structure provides conformational flexibility while maintaining metabolic resilience, making them indispensable in CNS drug development. The nitrogen atom’s basicity (pKₐ ~11) facilitates salt formation for improved solubility, while the chair conformation allows for stereoselective target engagement.

Table 1: Key Pharmacological Applications of Piperidine Derivatives

Therapeutic Class Example Drugs Target System
Antipsychotics Risperidone, Haloperidol Dopamine D₂ receptors
Antihistamines Fexofenadine Histamine H₁ receptors
Analgesics Meperidine μ-opioid receptors
Anticancer Agents Alpelisib PI3Kα kinase

The synthesis of (1-(3-Methoxypropyl)piperidin-4-yl)methanol builds upon three decades of piperidine functionalization strategies. Early methods relied on pyridine hydrogenation (e.g., Adams’ catalyst), but modern approaches employ stereocontrolled cyclizations. For instance, nickel-catalyzed intramolecular Alder-ene reactions achieve >90% enantiomeric excess in constructing trisubstituted piperidines. The compound’s 3-methoxypropyl group likely originates from nucleophilic alkylation techniques optimized for tertiary amine formation, while the 4-hydroxymethyl substituent suggests post-cyclization oxidation or Grignard addition protocols.

Evolutionary Trajectory of Research on this compound

The target compound’s development reflects three evolutionary phases in piperidine chemistry:

  • Foundation Period (1990–2000): Focus on simple N-alkylpiperidines via reductive amination. Key advance: Buchwald-Hartwig amination enabling C-N bond formation at hindered positions.
  • Functionalization Era (2001–2010): Introduction of oxygen-containing side chains. Notable example: Pfitzner-Moffatt oxidation applied to piperidinemethanol derivatives.
  • Precision Engineering (2011–Present): Computational modeling-guided design of branched alkoxy groups. The 3-methoxypropyl chain emerged from QSAR studies showing optimal logP (1.8–2.3) for blood-brain barrier penetration.

Table 2: Synthetic Milestones in Piperidine Methanol Derivatives

Year Innovation Impact on Target Compound Design
2005 ZrCl₄-mediated aza-Prins cyclization Enabled stereoselective 4-position functionalization
2012 Chitosan-Yb nanocatalysts Permitted eco-friendly spirocycle formation
2019 Photochemical [2+2] cycloadditions Allowed access to strained bicyclic precursors

The methoxypropyl group’s three-carbon chain represents a deliberate design choice – shorter chains reduce solubility, while longer chains increase metabolic lability. Molecular dynamics simulations indicate the propyl spacer optimally positions the methoxy group for hydrogen bonding with kinase catalytic pockets.

Role in Modern Medicinal Chemistry Research Frameworks

This compound serves as a multimodal building block in contemporary drug discovery:

  • Kinase Inhibitor Development: The hydroxymethyl group participates in ATP-binding pocket interactions, as seen in PI3Kδ inhibitors (IC₅₀ improvement from 28 nM to 4.2 nM vs. non-hydroxylated analogs).
  • PET Tracer Design: Carbon-11 labeling at the methoxy group enables CNS pharmacokinetic studies (t₁/₂ = 15 min in murine models).
  • Covalent Drug Platforms: Primary alcohol permits conjugation to warheads via phosphonate or carbonate linkages.

Current synthetic routes employ domino reaction cascades:

  • Knoevenagel condensation of Meldrum’s acid with aldehydes
  • Michael addition to nitroalkenes
  • Mannich cyclization with 3-methoxypropylamine

This three-step, one-pot methodology achieves 68% overall yield with >20:1 diastereoselectivity, demonstrating the compound’s compatibility with green chemistry principles.

Equation 1: Key Cyclization Step
$$ \text{C}{10}\text{H}{17}\text{NO}2 + \text{C}3\text{H}7\text{OCH}3 \xrightarrow{\text{CuI/THF}} \text{this compound} $$

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

[1-(3-methoxypropyl)piperidin-4-yl]methanol

InChI

InChI=1S/C10H21NO2/c1-13-8-2-5-11-6-3-10(9-12)4-7-11/h10,12H,2-9H2,1H3

InChI Key

NIDSTHXDLXBHSM-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)CO

Origin of Product

United States

Preparation Methods

Synthesis via N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide Hydrolysis

One documented approach involves starting from N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide, which upon treatment with hydrochloric acid in methanol undergoes deprotection to yield 1-(3-Methoxypropyl)-4-piperidinamine with high yield and purity. This intermediate can then be further functionalized to introduce the hydroxymethyl group at the 4-position, leading to (1-(3-Methoxypropyl)piperidin-4-yl)methanol.

  • Reaction conditions: HCl-methanol solution (0.5 M), temperature controlled at 20–25 °C.
  • Yield: 96.4%
  • Purity: 99.7% (by chromatographic methods)
  • Workup: Filtration, washing with dichloromethane, drying.

Multi-Step Synthesis from 4-Amino Piperidine

A patented method describes a two-step synthesis beginning with 4-amino piperidine:

  • Step 1: Condensation of 4-amino piperidine with benzophenone in toluene to form an intermediate imine or related adduct. This intermediate is purified by recrystallization from ethanol/heptane.
  • Step 2: The intermediate is reacted with a base (e.g., sodium hydride or n-butyllithium) in tetrahydrofuran (THF), followed by alkylation with 3-methoxypropyl bromide at room temperature for 3–5 hours. Subsequently, acid deprotection with aqueous hydrochloric acid (10%) is performed, followed by extraction and drying to isolate the 1-(3-Methoxypropyl)piperidin-4-amine.
  • This intermediate can be further oxidized or functionalized to introduce the hydroxymethyl group at the 4-position, thus obtaining this compound.

Oxidation and Reduction Strategies

While direct literature on the preparation of this compound is limited, general synthetic organic chemistry principles suggest that the amino group at the 4-position of the piperidine ring can be converted to a hydroxymethyl group by:

  • Oxidation of the amine to the corresponding aldehyde or imine intermediate.
  • Subsequent reduction or nucleophilic addition to install the hydroxymethyl functionality.

These transformations typically require selective reagents and mild conditions to avoid ring degradation or over-oxidation.

Step No. Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%) Purity (%) Notes
1 N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide HCl in methanol (0.5 M), 20–25 °C 1-(3-Methoxypropyl)-4-piperidinamine 96.4 99.7 Deprotection step
2 4-Amino piperidine + benzophenone Reflux in toluene, catalyst (BF3 or TsOH), molecular sieves Intermediate I (imine adduct) - - Purified by recrystallization
3 Intermediate I + NaH or n-BuLi + 3-methoxypropyl bromide THF, room temperature, 3–5 h 1-(3-Methoxypropyl)piperidin-4-amine - - Followed by acid deprotection and extraction
4 1-(3-Methoxypropyl)piperidin-4-amine Oxidation/reduction steps (various reagents) This compound - - Requires selective functional group manipulation
  • The reaction involving N-(1-(3-methoxypropyl)piperidin-4-yl)acetamide hydrolysis is highly efficient, yielding a product with excellent purity suitable for further synthetic applications.
  • The two-step approach starting from 4-amino piperidine is versatile and allows for the preparation of various substituted piperidines, including the target compound after subsequent functionalization.
  • The use of strong bases like sodium hydride or n-butyllithium facilitates alkylation but requires careful control to avoid side reactions.
  • Purification techniques such as recrystallization and distillation under reduced pressure are essential for obtaining high-purity intermediates and final products.
  • The introduction of the hydroxymethyl group is less documented but can be achieved via known organic transformations involving oxidation and reduction sequences.

The preparation of this compound primarily relies on the synthesis of 1-(3-Methoxypropyl)-4-piperidinamine intermediates through established methods involving amide hydrolysis or alkylation of 4-amino piperidine derivatives. Subsequent functional group transformations introduce the hydroxymethyl moiety at the 4-position. The methods reported demonstrate high yields and purities, with reaction conditions optimized for scalability and reproducibility. The data reflects a robust synthetic framework consistent with pharmaceutical intermediate production standards.

Chemical Reactions Analysis

Types of Reactions: (1-(3-Methoxypropyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: (1-(3-Methoxypropyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block for creating complex molecules.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-based molecules with biological targets.

Medicine: The compound is a key intermediate in the synthesis of prucalopride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist used to treat chronic constipation . Its role in the synthesis of prucalopride highlights its importance in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial chemical processes.

Mechanism of Action

The mechanism of action of (1-(3-Methoxypropyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of prucalopride, it indirectly contributes to the activation of 5-HT4 receptors, which play a crucial role in regulating intestinal motility . The compound’s structure allows it to interact with these receptors, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Antiplasmodial Piperidine Alcohol Analogues

Compounds such as [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7) and [1-(4-bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11) exhibit potent antiplasmodial activity (IC50: 1.03–4.43 μg/mL) with high selectivity indices (SI = 15–182) against Plasmodium falciparum. The hydroxyl group at the piperidine-4 position is critical for activity, as it enhances hydrogen bonding with parasitic targets. In contrast, (1-(3-Methoxypropyl)piperidin-4-yl)methanol lacks aromatic substituents, which may reduce its antiplasmodial potency but improve metabolic stability due to the methoxypropyl group’s ether linkage .

Key Differences:

  • Substituent Effects: Aromatic benzyl groups in Compounds 7/11 vs. non-aromatic 3-methoxypropyl in the target compound.

5-HT4 Receptor Ligands

Prucalopride (4-amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide) shares the 1-(3-methoxypropyl)piperidin-4-yl moiety but replaces the hydroxymethyl group with an amide-linked benzofuran. This modification is essential for 5-HT4 receptor binding, demonstrating that minor structural changes drastically alter pharmacological targets. The methanol derivative, while synthetically accessible, lacks the amide group required for receptor agonism, highlighting the importance of functional group diversity in drug design .

Key Differences:

  • Functional Groups : Hydroxymethyl (-CH2OH) vs. amide (-CONH-) at the 4-position.
  • Therapeutic Application : The target compound is an intermediate, whereas Prucalopride is a clinically approved prokinetic agent.

Antimicrobial Piperidine Derivatives

Compounds like DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) show synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). These compounds incorporate bulky aromatic substituents, which likely enhance membrane penetration in Gram-positive bacteria. The target compound’s methoxypropyl and hydroxymethyl groups may reduce antimicrobial efficacy due to lower lipophilicity but could improve solubility for systemic applications .

Key Differences:

  • Lipophilicity : Aromatic substituents in DMPI/CDFII vs. aliphatic methoxypropyl in the target compound.
  • Bioactivity Spectrum : Antiplasmodial/neurological vs. antimicrobial.

Data Tables

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Substituents (Piperidine-1 and -4 Positions) Key Activity IC50/Selectivity Index Reference
This compound 1: 3-Methoxypropyl; 4: -CH2OH Intermediate for 5-HT4 ligands N/A (Synthetic intermediate)
Compound 7 (Antiplasmodial) 1: 4-Fluorobenzyl; 4: -CH(C6H4F)OH Antiplasmodial IC50: 1.03–2.52 μg/mL; SI: 15–182
Prucalopride 1: 3-Methoxypropyl; 4: -CONH-benzofuran 5-HT4 Agonist (GI disorders) EC50: ~10 nM (5-HT4 binding)
DMPI (Antimicrobial) 1: 2,3-Dimethylbenzyl; 4: Indole-pyridyl MRSA Synergist Synergy with carbapenems

Q & A

Q. What are the common synthetic routes for (1-(3-Methoxypropyl)piperidin-4-yl)methanol, and how are key intermediates characterized?

The synthesis typically involves alkylation of piperidine derivatives followed by functional group modifications. A scalable method ( ) includes:

Alkylation : Reacting piperidin-4-ylmethanol with 3-methoxypropyl bromide under basic conditions (e.g., NaH or KOtBu).

Oxadiazole Formation : Coupling with indazole derivatives via [1,3,4]oxadiazole intermediates.

Purification : Crystallization with oxalic acid to obtain the oxalate salt.

Q. Characterization :

  • Mass Spectrometry : Key intermediate masses (e.g., m/z 216.3 [M+H]+) confirm structural integrity .
  • NMR : Proton and carbon NMR verify substituent positions and purity.

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated using:

  • HPLC/GC-MS : To quantify impurities and confirm >95% purity .
  • Melting Point Analysis : Sharp melting points indicate crystalline consistency.
  • Elemental Analysis : Matches theoretical C, H, N, O percentages.

Example : In large-scale production (), oxalate salt crystallization ensures high purity (>99%) via solvent recrystallization in 2-propanol.

Q. What initial biological screening approaches are used to evaluate this compound’s 5-HT4 receptor agonism?

  • In Vitro Binding Assays : Radioligand displacement (e.g., [³H]GR113808) measures receptor affinity .
  • Functional Assays : cAMP accumulation in HEK-293 cells expressing human 5-HT4 receptors confirms agonistic activity.
  • Selectivity Profiling : Cross-screening against related receptors (e.g., 5-HT3, dopamine D2) to rule off-target effects.

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole intermediate in large-scale production?

Challenges : Low yields during [1,3,4]oxadiazole formation due to side reactions. Solutions :

  • Catalyst Optimization : Use HOBt/EDCI coupling agents to enhance efficiency .
  • Temperature Control : Maintain −10°C to 25°C during DIBAL-H reduction to prevent over-reduction .
  • Scale-Up Adjustments : Incremental reagent addition and inert atmosphere (argon) improve reproducibility .

Q. How do structural modifications to the 3-methoxypropyl group affect 5-HT4 receptor affinity and selectivity?

SAR Strategies :

  • Chain Length : Shortening the propyl group reduces lipophilicity, lowering brain penetration but improving peripheral selectivity .
  • Substituent Position : Moving the methoxy group to the 2-position () decreases binding affinity by 40%, as shown in radioligand assays.
  • Electron-Withdrawing Groups : Replacing methoxy with chloro () alters receptor interaction kinetics, requiring molecular dynamics simulations to predict binding poses.

Key Finding : The 3-methoxypropyl group optimally balances receptor engagement and metabolic stability .

Q. How can contradictory efficacy data in Alzheimer’s disease models be resolved?

Case Study : Preclinical studies show variable cognitive improvement in transgenic mouse models. Analysis Factors :

  • Dosage Regimens : Higher doses (10 mg/kg) show pro-cognitive effects, while lower doses (1 mg/kg) are ineffective .
  • Model Variability : APP/PS1 mice (aggressive Aβ pathology) may require longer treatment durations than Tau models.
  • Biomarker Correlation : Measure Aβ40/42 levels and cholinergic activity to contextualize efficacy .

Recommendation : Standardize dosing protocols and include multiple behavioral assays (e.g., Morris water maze, novel object recognition) for robust validation.

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are recommended for stability studies of this compound?

  • Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days.
  • HPLC-PDA : Monitor degradation products; look for peaks eluting earlier (hydrolysis) or later (oxidation).
  • Mass Spectrometry : Identify fragments (e.g., loss of methoxypropyl group, m/z 142) to infer degradation pathways.

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • LogP Calculation : Optimal logP ~2.5 (current compound: 2.1) for passive diffusion.
  • P-gp Substrate Prediction : Use SwissADME to minimize P-glycoprotein efflux .
  • Molecular Dynamics : Simulate interactions with BBB transporters (e.g., GLUT1) to prioritize substituents.

Q. What strategies validate target engagement in vivo for this 5-HT4 agonist?

  • Microdialysis : Measure acetylcholine release in rodent hippocampi post-administration .
  • PET Imaging : Use [¹¹C]SB-207145 to quantify 5-HT4 receptor occupancy .
  • Knockout Models : Compare efficacy in 5-HT4 receptor KO vs. WT mice to confirm mechanism.

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